molecular formula C3H8NO6P B555220 O-phospho-L-serine CAS No. 407-41-0

O-phospho-L-serine

Cat. No.: B555220
CAS No.: 407-41-0
M. Wt: 185.07 g/mol
InChI Key: BZQFBWGGLXLEPQ-REOHCLBHSA-N
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Mechanism of Action

Target of Action

Phosphoserine is an ester of serine and phosphoric acid . It is a component of many proteins as the result of post-translational modifications . The phosphorylation of the alcohol functional group in serine to produce phosphoserine is catalyzed by various types of kinases . Phosphoserine is a phospholipid nutrient found in fish, green leafy vegetables, soybeans, and rice, and is essential for the normal functioning of neuronal cell membranes and activates Protein kinase C (PKC) which has been shown to be involved in memory function .

Mode of Action

Phosphoserine interacts with its targets through phosphorylation, a process catalyzed by various types of kinases . This phosphorylation of the alcohol functional group in serine produces phosphoserine, which can then be incorporated into proteins during translation .

Biochemical Pathways

Phosphoserine is involved in the phosphorylated pathway of serine biosynthesis, a crucial pathway in plants . This pathway consists of three reactions catalyzed by the phosphoglycerate dehydrogenase, the phosphoserine aminotransferase, and the phosphoserine phosphatase . The first reaction, catalyzed by phosphoglycerate dehydrogenase, uses the glycolytic intermediate 3-phosphoglycerate . The last step, catalyzed by phosphoserine phosphatase, is virtually irreversible .

Result of Action

The phosphorylation of serine to produce phosphoserine results in the modification of many proteins, impacting their function . This post-translational modification can affect a wide range of biological processes, including memory function .

Action Environment

The action of phosphoserine can be influenced by various environmental factors. For instance, the phosphorylated pathway of serine biosynthesis in plants is essential for light and sugar-dependent growth promotion . Additionally, phosphoserine phosphatase is inhibited by high concentrations of serine , indicating that the compound’s action can be modulated by the presence of other molecules in its environment.

Preparation Methods

Dexfosfoserine can be synthesized through the esterification of serine with phosphoric acid. The reaction typically involves the use of protective groups to prevent unwanted side reactions and is carried out under controlled conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Dexfosfoserine undergoes various chemical reactions, including:

    Oxidation: Dexfosfoserine can be oxidized to form different phosphoserine derivatives.

    Reduction: Reduction reactions can convert dexfosfoserine into simpler amino acid derivatives.

    Substitution: Dexfosfoserine can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Dexfosfoserine has a wide range of scientific research applications:

Comparison with Similar Compounds

Dexfosfoserine is similar to other phosphoserine derivatives, such as:

    Phosphoserine: Another phosphoric acid ester of serine, used in similar applications.

    Serine phosphate: A compound with similar chemical properties and biological functions.

What sets dexfosfoserine apart is its specific action on group III metabotropic glutamate receptors, which gives it unique therapeutic potential in neurogenesis and related fields .

Properties

IUPAC Name

(2S)-2-amino-3-phosphonooxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8NO6P/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQFBWGGLXLEPQ-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046348
Record name Dexfosfoserine
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Molecular Weight

185.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phosphoserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000272
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Solubility

71 mg/mL
Record name Phosphoserine
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CAS No.

407-41-0
Record name Phospho-L-serine
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Record name Dexfosfoserine [INN]
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Record name Dexfosfoserine
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Record name Dexfosfoserine
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Record name O-phosphoserine
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Record name DEXFOSFOSERINE
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Record name Phosphoserine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

170 - 171 °C
Record name Phosphoserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000272
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of phosphoserine?

A1: Phosphoserine has the molecular formula C3H7NO6P and a molecular weight of 185.07 g/mol.

Q2: What spectroscopic techniques are useful for studying phosphoserine?

A2: Researchers utilize various spectroscopic techniques to study phosphoserine:

  • 31P Nuclear Magnetic Resonance (NMR): This technique allows for the detection and quantification of phosphoserine in complex mixtures, such as cell lysates [, ]. It's particularly useful for distinguishing phosphoserine from other phosphoamino acids.
  • 1H NMR: This method provides insights into the local environment and interactions of phosphoserine within peptides and proteins, especially its influence on conformation and potential changes upon proteolysis [, ].
  • Fourier-transform infrared (FTIR) spectroscopy: FTIR helps researchers assess the ionization state of phosphoserine residues in proteins in solution, providing valuable information about its chemical environment and potential interactions [].

Q3: Does the presence of the phosphate group affect the stability of peptides containing phosphoserine?

A3: Yes, the phosphate group in phosphoserine can influence peptide stability. Research using β-hairpin peptides revealed that positioning phosphoserine near the N-terminus or the turn region decreased stability, suggesting potential disruptive interactions, possibly with tryptophan residues []. Multiple phosphoserine incorporations further amplified this destabilizing effect.

Q4: Can phosphoserine be dephosphorylated?

A4: Yes, phosphoserine can be dephosphorylated by enzymes called phosphatases. One well-studied example is phosphoserine phosphatase (PSP), which catalyzes the removal of the phosphate group, yielding serine and inorganic phosphate [, ]. This reaction is crucial for serine biosynthesis in various organisms.

Q5: What is the role of phosphoserine in signal transduction?

A6: Phosphoserine plays a critical role in signal transduction pathways. For instance, research shows that laminar shear stress in endothelial cells increases phosphoserine levels on RNA Polymerase II, specifically the phosphoserine 2 isoform []. This phosphorylation event correlates with enhanced binding of the polymerase to the endothelial nitric oxide synthase (eNOS) gene, ultimately leading to increased eNOS expression.

Q6: How does phosphoserine contribute to the function of intrinsically disordered proteins?

A7: In intrinsically disordered proteins, such as the Ets-1 transcription factor, phosphoserine plays a regulatory role. The disordered serine-rich region (SRR) in Ets-1 interacts with its DNA-binding domain, modulating its activity. Phosphorylation of serines within the SRR, particularly those adjacent to aromatic residues like phenylalanine, enhances this interaction and reinforces autoinhibition []. This highlights a mechanism where phosphoserine, in synergy with neighboring residues, fine-tunes protein function.

Q7: Are there potential therapeutic applications for phosphoserine?

A8: Research suggests potential therapeutic applications for phosphoserine, particularly in the context of bone health. Studies have shown that incorporating phosphoserine into calcium-phosphate bone cement enhances bone healing in animal models []. The presence of phosphoserine appears to accelerate resorption and promote bone regeneration, making it a promising candidate for bone substitution materials.

Q8: What are the challenges associated with developing phosphoserine-containing therapeutics?

A9: Despite its potential, developing phosphoserine-containing therapeutics presents challenges. One significant obstacle is the inherent instability and charged nature of phosphoserine at physiological pH, which hinders its cellular uptake []. To overcome this, researchers are exploring prodrug strategies. For example, masking phosphoserine with biocleavable aryloxy triester phosphoramidate groups has shown promise in enhancing the delivery and efficacy of phosphoserine-containing molecules [].

Q9: What are future directions for phosphoserine research?

A9: Future research on phosphoserine holds exciting possibilities:

  • Deciphering the Role of Novel PSPs: The recent discovery of cofactor-dependent phosphoglycerate mutase (dPGM) homologs functioning as novel PSPs opens new avenues for understanding serine biosynthesis pathways and their regulation in diverse organisms [].

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